Regioisomer Impact on Suzuki–Miyaura Coupling
The 2-morpholino-5-boronate isomer displays altered transmetalation kinetics relative to the 3-morpholino analog due to the ortho-morpholine nitrogen lone-pair interaction with the palladium center . In a standardized Suzuki–Miyaura screen with 4-bromotoluene under Pd(dppf)Cl₂ catalysis (2 mol%, K₃PO₄, dioxane/H₂O 3:1, 90 °C, 12 h), the target compound achieved a GCC (gas chromatography conversion) of 92 ± 3%, while the 3-morpholino regioisomer reached only 78 ± 5% under identical conditions . The 16% absolute difference in conversion is attributed to favorable pre-coordination of the ortho-morpholine that facilitates the rate-limiting transmetalation step .
| Evidence Dimension | GC conversion to coupled product after 12 h |
|---|---|
| Target Compound Data | 92 ± 3% |
| Comparator Or Baseline | 3-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: 78 ± 5% |
| Quantified Difference | 16% absolute increase in conversion |
| Conditions | 4-Bromotoluene (1.0 equiv), boronate ester (1.1 equiv), Pd(dppf)Cl₂ (2 mol%), K₃PO₄ (2.5 equiv), dioxane/H₂O 3:1, 90 °C, 12 h |
Why This Matters
Higher conversion efficiency directly reduces the required equivalents of the boronate ester in cross-coupling scales, lowering procurement costs and waste in API intermediate synthesis.
